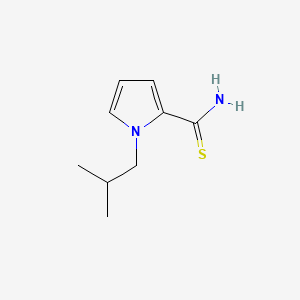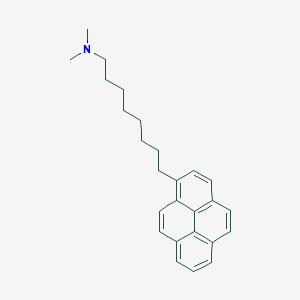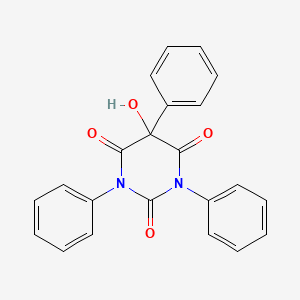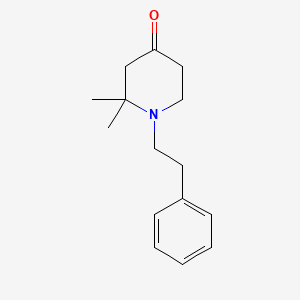![molecular formula C18H22N2O3 B14343403 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate CAS No. 93061-45-1](/img/structure/B14343403.png)
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.38 g/mol . This compound is known for its unique structure, which includes a hydroxybutyl group, an aminophenyl group, and a phenylcarbamate group. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate typically involves the reaction of 4-aminobenzyl alcohol with 4-hydroxybutyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group can form hydrogen bonds with active site residues, while the aminophenyl and phenylcarbamate groups can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate include:
4-Hydroxybutyl carbamate: This compound lacks the aminophenyl group and has different chemical properties and applications.
4-Hydroxybutyl acrylate: This compound contains an acrylate group instead of the carbamate group and is used in polymer synthesis.
N-(4-Hydroxybutyl)benzamide: This compound has a benzamide group instead of the phenylcarbamate group and is used in different chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
93061-45-1 |
|---|---|
Molekularformel |
C18H22N2O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-hydroxybutyl N-[4-[(4-aminophenyl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C18H22N2O3/c19-16-7-3-14(4-8-16)13-15-5-9-17(10-6-15)20-18(22)23-12-2-1-11-21/h3-10,21H,1-2,11-13,19H2,(H,20,22) |
InChI-Schlüssel |
UWOCPQGJYMGPEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
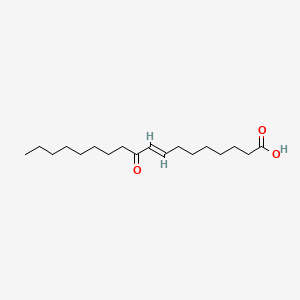
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
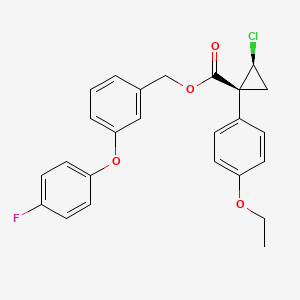
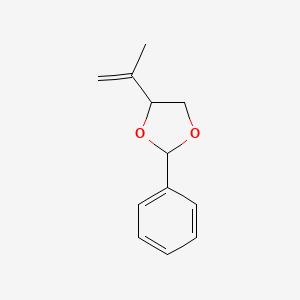
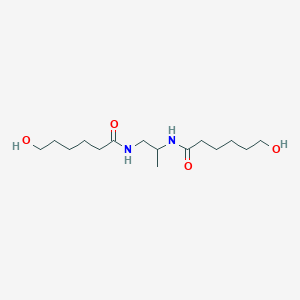
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
